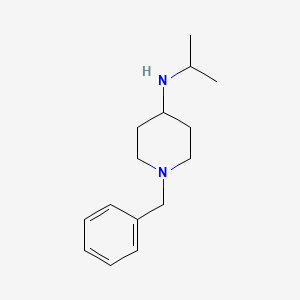1-Benzyl-N-isopropylpiperidin-4-amine
CAS No.: 132442-32-1
Cat. No.: VC8229874
Molecular Formula: C15H24N2
Molecular Weight: 232.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 132442-32-1 |
|---|---|
| Molecular Formula | C15H24N2 |
| Molecular Weight | 232.36 g/mol |
| IUPAC Name | 1-benzyl-N-propan-2-ylpiperidin-4-amine |
| Standard InChI | InChI=1S/C15H24N2/c1-13(2)16-15-8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3 |
| Standard InChI Key | ZHROKCZDDDWWNG-UHFFFAOYSA-N |
| SMILES | CC(C)NC1CCN(CC1)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)NC1CCN(CC1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is N-benzyl-N-(piperidin-4-ylmethyl)propan-2-amine, reflecting its branched amine structure . Alternative names include:
-
Benzyl-isopropyl-piperidin-4-ylmethyl-amine
-
938307-64-3 (CAS Registry Number)
Molecular Formula and Weight
The molecular formula C₁₆H₂₆N₂ corresponds to a molecular weight of 246.39 g/mol, as computed by PubChem’s standardized algorithms .
Structural Characterization
The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 4-position with a methylene group (-CH₂-). This methylene group connects to a tertiary nitrogen atom bonded to both a benzyl group (C₆H₅CH₂-) and an isopropyl group (-CH(CH₃)₂). The SMILES notation CC(C)N(CC1CCNCC1)CC2=CC=CC=C2 encapsulates this arrangement .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 938307-64-3 |
| Molecular Formula | C₁₆H₂₆N₂ |
| Molecular Weight | 246.39 g/mol |
| SMILES | CC(C)N(CC1CCNCC1)CC2=CC=CC=C2 |
| InChI Key | AYTKCKVUIWZKNR-UHFFFAOYSA-N |
Physicochemical Properties
Computed Physicochemical Metrics
PubChem’s computational models provide the following insights :
-
Topological Polar Surface Area (TPSA): 15.27 Ų, indicating moderate polarity.
-
Lipophilicity (LogP): Predicted values from multiple algorithms suggest a consensus LogP of ~2.5–3.0, favoring lipid solubility.
-
Hydrogen Bonding: Two hydrogen bond acceptors and no donors, limiting aqueous solubility.
Solubility and Stability
Synthesis and Manufacturing
Synthetic Routes
-
Mannich Reactions: Condensation of amines with aldehydes and ketones.
-
Reductive Amination: Reduction of imines formed from piperidine precursors and benzyl/isopropyl ketones .
Purification and Characterization
Hypothetical purification would involve chromatographic techniques (e.g., silica gel chromatography) followed by spectroscopic validation (¹H/¹³C NMR, HRMS).
Pharmacological Profile
Bioactivity and Target Interactions
Pharmacological data for this specific compound are absent in public databases. Structurally related piperidine amines often exhibit:
-
Neuromodulatory Effects: Interaction with GPCRs (e.g., serotonin or dopamine receptors).
-
Enzyme Inhibition: Potential acetylcholinesterase or monoamine oxidase binding due to the tertiary amine moiety .
ADMET Predictions
-
Absorption: High gastrointestinal absorption predicted via computational models.
-
Blood-Brain Barrier Permeation: Likely due to moderate lipophilicity and molecular weight <500 Da .
Applications in Research and Industry
Pharmaceutical Development
Piperidine derivatives are pivotal in designing:
-
Antipsychotics: Dopamine receptor antagonists.
-
Antidepressants: Serotonin reuptake inhibitors.
Chemical Intermediate
The compound’s reactive amine groups make it a candidate for:
-
Peptidomimetic Synthesis: Backbone modification in protease inhibitors.
-
Ligand Design: Coordination complexes in catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume